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The following tables consolidate key quantitative findings from clinical studies.

Table 1: Pharmacokinetic Parameters of Darexaban Glucuronide after Oral Administration of

Darexaban [1]

Dose Regimen Cₘₐₓ AUC
Tₘₐₓ
(h)

t½ (h)
Urinary
Excretion (0-
24h)

60

mg

Single Increased dose-

proportionally

Increased dose-

proportionally

~1.0 -

1.5

14.3 -

20.5

28.59% -

36.50%

120

mg

Single Increased dose-

proportionally

Increased dose-

proportionally

~1.0 -

1.5

14.3 -

20.5

28.59% -

36.50%

240

mg

Single Increased dose-

proportionally

Increased dose-

proportionally

~1.0 -

1.5

14.3 -

20.5

28.59% -

36.50%

60

mg

Multiple

(once daily)

Increased dose-

proportionally

Increased dose-

proportionally

~1.0 -

1.5

14.3 -

20.5

28.59% -

36.50%

120

mg

Multiple

(once daily)

Increased dose-

proportionally

Increased dose-

proportionally

~1.0 -

1.5

14.3 -

20.5

28.59% -

36.50%
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Dose Regimen Cₘₐₓ AUC
Tₘₐₓ
(h)

t½ (h)
Urinary
Excretion (0-
24h)

240
mg

Multiple
(once daily)

Increased dose-
proportionally

Increased dose-
proportionally

~1.0 -
1.5

14.3 -
20.5

28.59% -
36.50%

Table 2: Pharmacodynamic Effects in Healthy Elderly Japanese Subjects [1]

Dose Effect on PT-INR Effect on aPTT Effect on FXa Activity

60 mg Prolonged dose-dependently Prolonged dose-dependently Inhibited dose-dependently

120 mg Prolonged dose-dependently Prolonged dose-dependently Inhibited dose-dependently

240 mg Prolonged dose-dependently Prolonged dose-dependently Inhibited dose-dependently

Table 3: Key Enzymes in Darexaban Glucuronidation [2]

Enzyme Source Major Contributing UGT Isoforms

Human Liver UGT1A9

Human Intestine UGT1A10

Metabolic Pathway and Experimental Insights

The metabolic fate of darexaban is characterized by rapid and extensive glucuronidation. The visual below

illustrates the primary pathway and key experimental findings regarding the enzymes involved.
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Click to download full resolution via product page

Diagram 1: The metabolic activation and excretion pathway of darexaban, highlighting the key UGT

enzymes involved.

Detailed Experimental Protocols

For researchers, the methodologies from key studies are detailed below.

1. Clinical PK/PD Study in Elderly Subjects [1]

Objective: To assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of darexaban
after single and multiple once-daily doses.

Design: A clinical study in healthy elderly Japanese subjects.
Dosing: Darexaban was administered at 60, 120, and 240 mg.

Analysis:
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PK: Plasma concentrations of darexaban glucuronide were measured. ( C_{max} ) and ( AUC )

were calculated.
PD: Prothrombin time (PT), activated partial thromboplastin time (aPTT), and FXa activity were

measured.
Safety: Adverse events were monitored.

2. Identification of UGT Enzymes (in vitro) [2]

Objective: To identify the specific UGT isoforms responsible for darexaban glucuronidation in human
liver and intestine.

Enzyme Sources: Pooled human liver microsomes (HLM), human intestinal microsomes (HIM), and
recombinant human UGTs.

Incubation Conditions:
Substrate: 30 µM darexaban.

Cofactor: 5 mM UDP-glucuronic acid (UDPGA).
Buffer: 100 mM potassium phosphate (pH 7.4).

Protein & Time: HLM (0.1 mg/ml for 10 min), HIM (0.1 mg/ml for 5 min).
Reaction Phenotyping:

Chemical Inhibition: Used known UGT inhibitors (e.g., bilirubin for UGT1A1) to assess activity
reduction.

Correlation Analysis: Darexaban glucuronidation activity in 16 individual HLM samples was
correlated with known UGT isoform-specific marker activities.

Analysis: LC-MS/MS quantification of darexaban glucuronide.

3. Drug-Drug Interaction Study with Rifampicin [3]

Objective: To evaluate the effects of the potent CYP3A4/P-glycoprotein (P-gp) inducer rifampicin on

darexaban pharmacokinetics.
Design: Open-label, single-sequence study in healthy men.

Dosing:
Period 1: Single dose of darexaban 60 mg (Day 1).

Period 2: Rifampicin 600 mg once daily (Days 4-14), with a second darexaban 60 mg dose co-
administered on Day 11.

Analysis: PK parameters (( C_{max} ), ( AUC )) of darexaban glucuronide were compared with and
without rifampicin co-administration. The study concluded rifampicin caused no clinically relevant

interaction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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